N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-8-10-19(26)11-9-18)34-14-21(32)27-20-12-15(2)6-7-16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYTXGTLIDZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-({1-Ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide ()
- Key Differences :
- 6-position substituent : 4-Methoxybenzyl vs. 4-fluorobenzyl in the target compound.
- Acetamide terminus : 3-Fluorophenyl vs. 2,5-dimethylphenyl.
- The 3-fluorophenyl group introduces steric and electronic differences, possibly affecting receptor binding affinity.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine in the target compound. Substituents: Chromen-4-one and 4-aminophenyl groups vs. fluorobenzyl and dimethylphenyl groups.
- Implications: The chromenone moiety may confer enhanced π-π stacking interactions with biological targets, while the dimethylphenyl group in the target compound could increase lipophilicity .
(R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide ()
- Key Differences: Backbone: Tetrahydropyrimidin-1(2H)-yl butanamide vs. pyrazolo-pyrimidinyl sulfanyl-acetamide. Substituents: 2,6-Dimethylphenoxy vs. 2,5-dimethylphenyl.
Physicochemical and Pharmacological Data
Molecular Networking and Fragmentation Similarity
highlights the use of MS/MS-based molecular networking to compare compounds. The target compound and its analogues would exhibit cosine scores reflecting their structural relatedness:
- High cosine score (≈0.8–1.0) : Expected for compounds with identical pyrazolo-pyrimidine cores but differing substituents (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) .
- Low cosine score (<0.5) : Likely for compounds with divergent cores (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine) .
Biological Activity
N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolopyrimidine core and a sulfanyl acetamide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays but requires further investigation to elucidate its mechanisms of action and efficacy against specific cancer types.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in cancer progression. Preliminary studies suggest that it could inhibit kinases or other targets relevant to tumor growth. In a related study focused on dihydropyrano[2,3-c]pyrazoles, compounds were found to exhibit high inhibitor activity with IC50 values in the low micromolar range, indicating potential for development as therapeutic agents against malignancies .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer. Compounds similar to this compound have been reported to possess anti-inflammatory properties. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.
Synthesis and Evaluation
Recent studies have focused on the synthesis of related compounds and their biological evaluation. For example:
- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from commercially available precursors. The incorporation of the sulfanyl group is crucial for enhancing biological activity.
- Biological Assays : Various assays are employed to evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies using specific substrates.
Comparative Analysis of Biological Activities
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by sulfanylation and acylation to introduce the acetamide moiety. Key steps include:
- Refluxing in aprotic solvents (e.g., DMF or DCM) to promote cyclization .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates .
- Spectroscopic validation (¹H/¹³C NMR, high-resolution mass spectrometry) for structural confirmation .
- Yield optimization by adjusting reaction time, temperature, and catalyst ratios (e.g., palladium for cross-coupling) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and non-covalent interactions .
Q. What are the solubility challenges, and how can they be addressed for in vitro assays?
- Solubility screening: Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) with surfactants like Tween-80 .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via side-chain modifications .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis?
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
- Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions for sensitive steps (e.g., diazo intermediates) .
- In-line Analytics: Implement UV/Vis or FTIR monitoring for real-time reaction tracking .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural analogs comparison: Synthesize derivatives with variations in the 4-fluorophenylmethyl or sulfanyl groups to isolate pharmacophoric motifs .
- Target engagement assays: Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to hypothesized targets (e.g., kinase domains) .
- Metabolite profiling: LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
Q. How can computational methods predict non-covalent interactions influencing bioactivity?
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding pockets .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to prioritize sites for electrophilic/nucleophilic modifications .
- Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated environments over nanosecond timescales .
Methodological Challenges and Solutions
Q. What experimental controls are critical for assessing in vitro efficacy and toxicity?
- Positive/Negative Controls: Include known inhibitors/agonists for target pathways (e.g., kinase inhibitors) .
- Cytotoxicity Assays: Parallel testing on healthy cell lines (e.g., HEK293) to establish selectivity indices .
- Redox Stability Checks: Monitor compound integrity under assay conditions using HPLC .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Isosteric Replacement: Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
